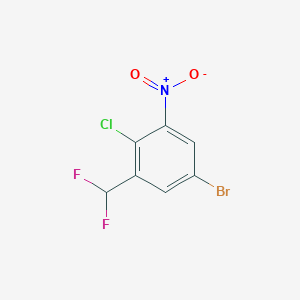
5-Bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene is an organic compound with the molecular formula C7H3BrClF2NO2. This compound is characterized by the presence of bromine, chlorine, difluoromethyl, and nitro functional groups attached to a benzene ring. It is used as an intermediate in the synthesis of various chemical products and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 5-Bromo-2-chloro-1-(difluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize by-products. This often involves the use of continuous flow reactors and advanced purification techniques. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzene Derivatives: Various substituted benzene compounds are formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-Bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The bromine and chlorine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1-chloro-2,3-difluorobenzene
- 5-Bromo-2-chloro-1,3-difluorobenzene
- 5-Bromo-2-chloro-1-(difluoromethyl)-3-methoxybenzene
Uniqueness
5-Bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the nitro group provides a site for further chemical modifications.
Propiedades
IUPAC Name |
5-bromo-2-chloro-1-(difluoromethyl)-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-3-1-4(7(10)11)6(9)5(2-3)12(13)14/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPKBOULSZQROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














